alpha-Cholestane-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

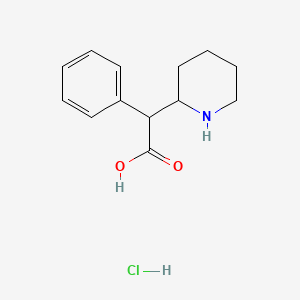

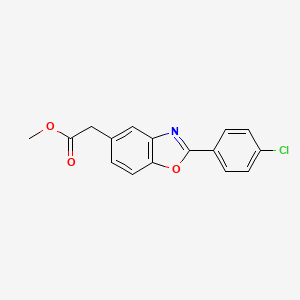

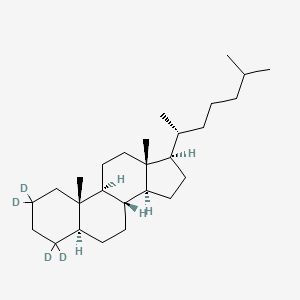

Alpha-Cholestane-d4 is a deuterium-labeled version of alpha-Cholestane . It is a stable isotope that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

A study describes the synthesis of a cholestane derivative through conventional and solid-state methods . A variety of analytical techniques were employed to confirm its identity, including high-resolution mass spectrometry (HRMS), Fourier transforms infrared (FT-IR), nuclear magnetic resonance (NMR), elemental analysis, and X-ray single-crystal diffraction .Molecular Structure Analysis

The molecular weight of alpha-Cholestane-d4 is 376.69 . The geometry of the steroid was optimized using density functional theory (DFT), and the results showed great concordance with the data from the experiments .Scientific Research Applications

Interaction with Human Serum Albumin

A study has shown that a steroid 3β,6β-diacetoxy-5α-cholestan-5-ol, which is a derivative of cholestane, has significant binding affinity to Human Serum Albumin (HSA). This interaction was studied using fluorescence spectral methods and ultraviolet–vis absorption titration. The binding affinity of the compound for HSA was found to be 3.18 × 10^4 mol^−1, and the Gibbs free energy change (ΔG) for the binding reaction was −9.86 kcal mol^−1 at 298 K .

Antioxidant Activity

The same study also demonstrated that the steroid showed noteworthy antioxidant activity, as evidenced by its IC50 value of 58.5 μM, which is comparable to that of ascorbic acid.

Cholesterol Synthesis

Cholestane derivatives are involved in the cholesterol synthesis pathway . Cholesterol is an essential structural component of mammalian cell membranes, required for proper membrane permeability and fluidity .

Inhibition of HMG-CoA Reductase

The mechanism of action of statins involves the inhibition of HMG-CoA reductase , an enzyme responsible for cholesterol synthesis in the liver. By reducing cholesterol in the blood, statins can reduce the risk of heart disease and stroke .

Structural Elucidation

Cholestane derivatives have been isolated from various plants for structural elucidation . Comprehensive spectroscopic analyses of their data and chemical methods are used for this purpose .

Bioactivity Studies

The bioactivity of cholestane derivatives is often studied. For example, the whole plant of Ypsilandra thibetica led to the isolation of five new cholestane derivatives .

Mechanism of Action

Target of Action

As a deuterium-labeled compound, it is often used as a tracer in drug development processes .

Mode of Action

Deuterium-labeled compounds like alpha-cholestane-d4 are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .

Pharmacokinetics

The use of deuterium in drug molecules can potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic profiles of drugs .

Action Environment

The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic profiles of drugs under various environmental conditions .

properties

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-ZMFVDLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Cholestane-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)